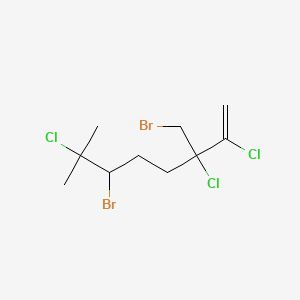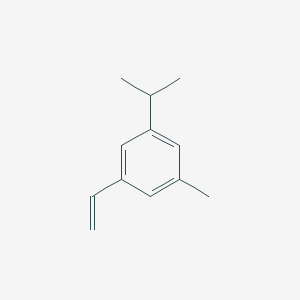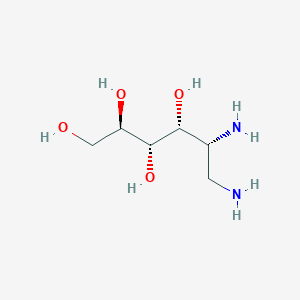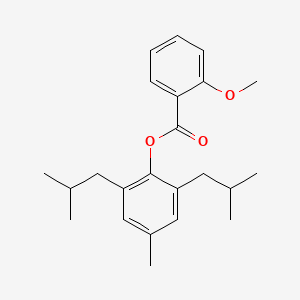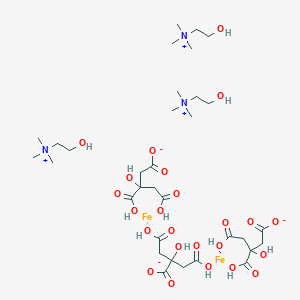
Iron(iii)choline citrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron(III) choline citrate is a coordination compound formed by the interaction of iron(III) ions with choline and citrate ions. This compound is of significant interest due to its potential applications in various fields, including medicine, biology, and industry. The presence of iron(III) in the compound makes it a valuable source of iron, which is essential for numerous biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Iron(III) choline citrate can be synthesized through the reaction of iron(III) chloride with choline chloride and citric acid in an aqueous medium. The reaction typically involves dissolving the reactants in water, followed by heating and stirring to ensure complete dissolution and reaction. The resulting solution is then cooled, and the product is precipitated out by adjusting the pH or by evaporating the solvent.
Industrial Production Methods: In industrial settings, the production of iron(III) choline citrate may involve large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to optimize yield and purity. The product is then purified through filtration, crystallization, or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: Iron(III) choline citrate undergoes various chemical reactions, including:
Oxidation-Reduction: The iron(III) ion can be reduced to iron(II) under certain conditions, such as in the presence of reducing agents.
Substitution: The citrate and choline ligands can be replaced by other ligands in coordination reactions.
Photoreduction: Exposure to light, especially blue and ultraviolet, can reduce iron(III) to iron(II) with the concomitant oxidation of the citrate ligand.
Common Reagents and Conditions:
Oxidation-Reduction: Reducing agents like ascorbic acid or sodium dithionite.
Substitution: Ligands such as EDTA or other chelating agents.
Photoreduction: Light exposure in the presence of oxygen.
Major Products:
Iron(II) choline citrate: from reduction reactions.
Various iron-ligand complexes: from substitution reactions.
Scientific Research Applications
Iron(III) choline citrate has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing iron-containing compounds and nanoparticles.
Biology: Studied for its role in iron metabolism and transport in plants and microorganisms.
Medicine: Investigated for its potential in treating iron deficiency and as a component in iron supplements.
Industry: Utilized in the preparation of iron-based catalysts and in water treatment processes.
Mechanism of Action
The mechanism of action of iron(III) choline citrate involves the release of iron(III) ions, which can participate in various biochemical processes. The citrate ligand facilitates the solubilization and transport of iron, enhancing its bioavailability. In biological systems, iron(III) choline citrate can be reduced to iron(II), which is essential for oxygen transport, DNA synthesis, and other cellular functions .
Comparison with Similar Compounds
Iron(III) citrate: Similar in structure but lacks the choline component.
Iron(II) citrate: Contains iron(II) instead of iron(III), with different redox properties.
Ferric pyrophosphate: Another iron(III) compound used in medical and industrial applications.
Uniqueness: Iron(III) choline citrate is unique due to the presence of choline, which enhances its solubility and bioavailability
Properties
Molecular Formula |
C33H63Fe2N3O24 |
|---|---|
Molecular Weight |
997.5 g/mol |
IUPAC Name |
3-carboxy-3,5-dihydroxy-5-oxopentanoate;2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;2-hydroxyethyl(trimethyl)azanium;iron |
InChI |
InChI=1S/3C6H8O7.3C5H14NO.2Fe/c3*7-3(8)1-6(13,5(11)12)2-4(9)10;3*1-6(2,3)4-5-7;;/h3*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*7H,4-5H2,1-3H3;;/q;;;3*+1;;/p-3 |
InChI Key |
NYWMIMASXWUUPM-UHFFFAOYSA-K |
Canonical SMILES |
C[N+](C)(C)CCO.C[N+](C)(C)CCO.C[N+](C)(C)CCO.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O.[Fe].[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


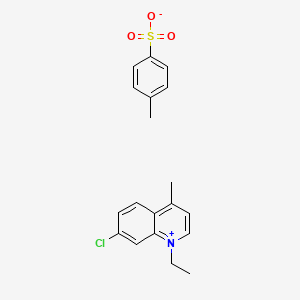
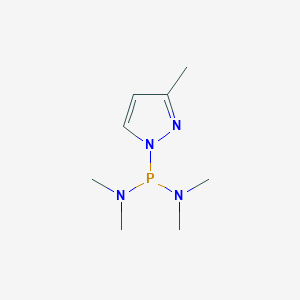
![(1S,5R)-1-Azabicyclo[3.2.1]octan-6-one](/img/structure/B13816881.png)
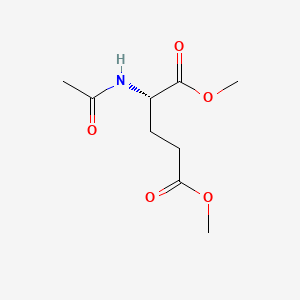
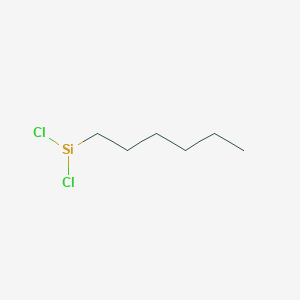
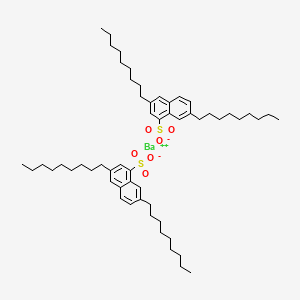
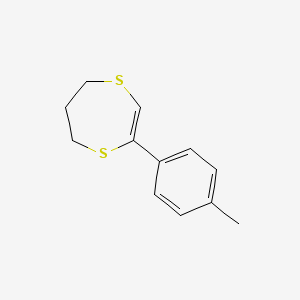
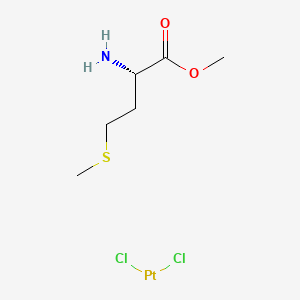
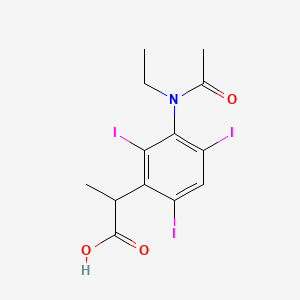
![(5Z,9Z)-3,6,10-trimethyl-7,8,11,11a-tetrahydro-4H-cyclodeca[b]furan-2-one](/img/structure/B13816927.png)
